Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol
Overview
Description
Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol, also known as Sclareol glycol, is a diterpenoid compound. It is a naturally occurring substance found in the plant Salvia sclarea (clary sage). This compound is known for its unique structure and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol can be achieved through several methods. One common approach involves the hydrogenation of sclareol, a diterpene alcohol, in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction typically proceeds as follows:
Hydrogenation of Sclareol: Sclareol is dissolved in an appropriate solvent, such as ethanol or methanol, and subjected to hydrogenation using Pd/C as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol involves its interaction with specific molecular targets and pathways . For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Comparison with Similar Compounds
Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol can be compared with other similar compounds, such as sclareol and other diterpenoids . While sclareol is the precursor for the synthesis of this compound, the latter exhibits unique properties and applications . Other similar compounds include:
Sclareol: A diterpene alcohol used as a precursor in the synthesis of various derivatives.
Labdane Diterpenoids: A class of compounds with similar structural features and diverse biological activities.
Abietane Diterpenoids: Another class of diterpenoids with distinct chemical structures and applications.
Properties
IUPAC Name |
(1R,2R,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12?,13-,15+,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALTZSQORJYNJ-BHUMPYGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]([C@@H]2CCO)(C)O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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